molecular formula C13H8F4O B6340935 5-(2-Fluorophenyl)-3-trifluoromethylphenol CAS No. 1214367-68-6

5-(2-Fluorophenyl)-3-trifluoromethylphenol

Cat. No.: B6340935
CAS No.: 1214367-68-6
M. Wt: 256.19 g/mol
InChI Key: UNKYBIGWGSUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-3-trifluoromethylphenol: is an organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol typically involves the introduction of fluorine atoms into the phenol structure. One common method involves the reaction of 2-fluorophenylboronic acid with 3-trifluoromethylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-3-trifluoromethylphenol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and resistance to degradation are advantageous .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(2-Fluorophenyl)-3-trifluoromethylphenol is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group on the phenol ring. This dual substitution enhances its chemical stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKYBIGWGSUZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673430
Record name 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-68-6
Record name 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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